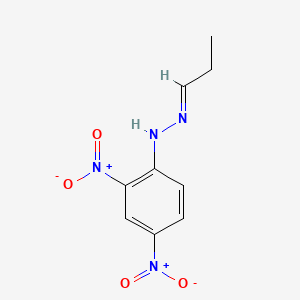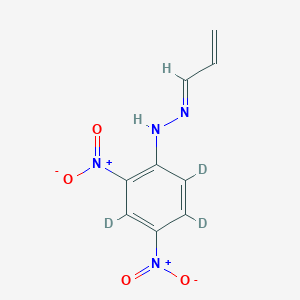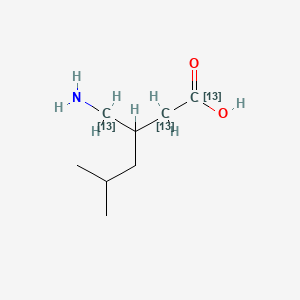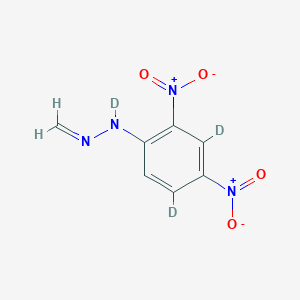
Desmethyl-MADAM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl-MADAM is a synthetic compound that belongs to the class of phenethylamines. It is also known as 3,4-dichloro-N-methylamphetamine. Desmethyl-MADAM has been found to have potential applications in scientific research, especially in the field of neuroscience.
Applications De Recherche Scientifique
Pharmacological Characterization in Serotonin Transporter Studies
Desmethyl-MADAM, a diphenyl sulfide derivative, has been pharmacologically characterized as a ligand with high affinity and selectivity for the serotonin transporter. It shows promising efficiency as a radioactive ligand for studying serotonin transporters in vitro and in vivo. This compound binds to serotonin transporters with high affinity, making it valuable for in vitro approaches and potential in vivo studies of serotonin transporter distribution and pathophysiology in the human brain with positron emission tomography (Chalon et al., 2003).
Radiometabolism in PET Studies
Desmethyl-MADAM's radiometabolic profile has been explored in PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) radioligand studies for quantification of the serotonin transporter (SERT). The metabolism of Desmethyl-MADAM was investigated using rat and human liver microsomes, showing that the kinetics of radiometabolism of this ligand is dose-dependent, which is crucial for PET quantifications of SERT (Gourand et al., 2015).
Quantification in Human Brain Studies
Desmethyl-MADAM has been used in studies to quantify its binding to the serotonin transporter in the human brain. The regional binding distribution of Desmethyl-MADAM aligns with postmortem data acquired with other reference ligands, making it suitable for quantitative PET studies of 5-HTT in clinical studies on neuropsychiatric disorders (Lundberg et al., 2005).
Exploration in Radiomimetic Antitumor Drug Studies
Desmethyl modifications in the radiomimetic enediyne C-1027, a potent antitumor drug, show significant effects on drug potency and cellular responses to DNA double-strand breaks. These findings indicate that simple modifications in the chromophore of C-1027, such as desmethylation, can result in varied induction of and cellular response to DNA double-strand breaks (Kennedy et al., 2007).
Synthesis and Evaluation in Macrolide Antibiotics
Desmethyl macrolides, specifically 4-desmethyl telithromycin, have been synthesized and evaluated as novel analogues of ketolide antibiotics. This approach reveals that strategic replacement of methyl groups with hydrogens in macrolides, i.e., desmethylation, does not address certain mechanisms of bacterial resistance, yet offers insights into the synthesis of potentially more effective antibiotics (Glassford et al., 2014).
Propriétés
Numéro CAS |
412015-27-1 |
|---|---|
Nom du produit |
Desmethyl-MADAM |
Formule moléculaire |
C15H18N2S |
Poids moléculaire |
258.39 |
Pureté |
> 98% |
Synonymes |
2-(2-Methylaminomethylphenylsulfanyl)-5-methylphenylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



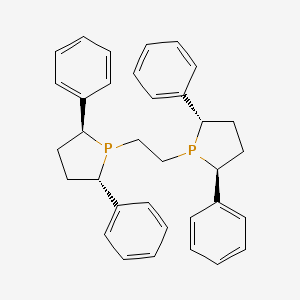
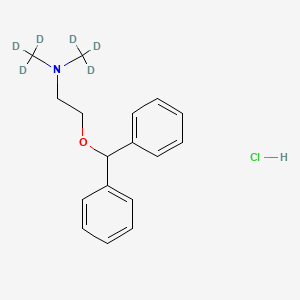
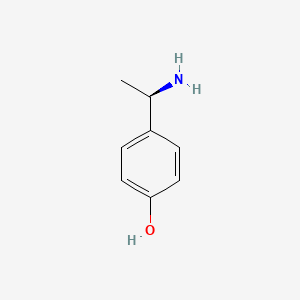
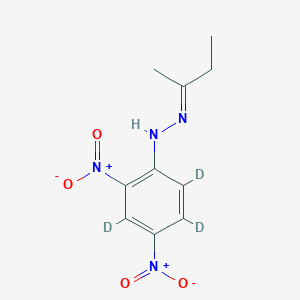

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)
![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)
